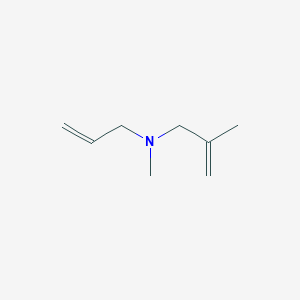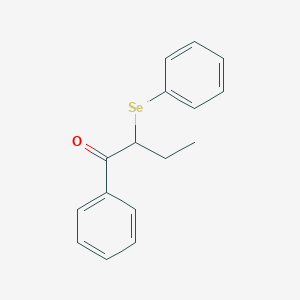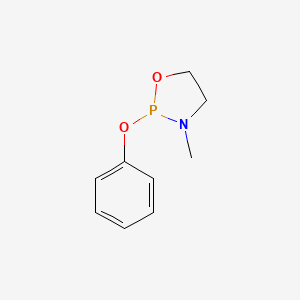
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is a chemical compound that belongs to the class of phosphorus-containing heterocycles. These compounds are known for their diverse applications in organic synthesis and industrial processes. The structure of this compound includes a five-membered ring containing phosphorus, oxygen, and nitrogen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine typically involves the reaction of phenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the deoxygenation of isocyanates using 2-Phenyl-3-methyl-1,3,2-oxazaphospholidine . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted oxazaphospholidines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus heterocycles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved may include coordination with metal ions and participation in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3-methyl-1,3,2-oxazaphospholidine: Similar in structure but with a phenyl group instead of a phenoxy group.
1,3,2-bis-heterophospholes: Another class of phosphorus heterocycles with different ring structures.
1,3,2-bis-heterophosphinanes: Compounds with six-membered rings containing phosphorus.
Uniqueness
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is unique due to its specific ring structure and the presence of a phenoxy group, which imparts distinct chemical properties and reactivity compared to other phosphorus heterocycles. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Propiedades
Número CAS |
57301-49-2 |
|---|---|
Fórmula molecular |
C9H12NO2P |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
3-methyl-2-phenoxy-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C9H12NO2P/c1-10-7-8-11-13(10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
BATDRDSIGWSFCU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOP1OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)

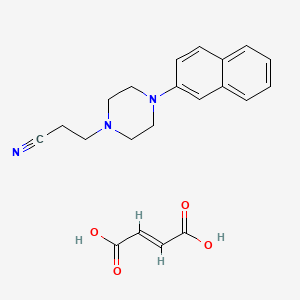
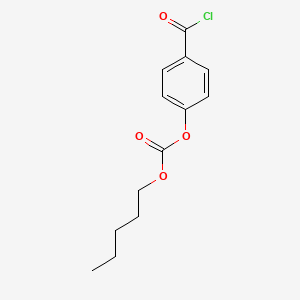
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
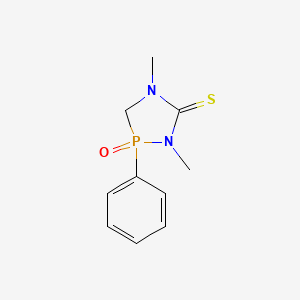

![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
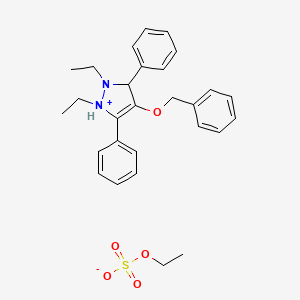

![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
